N-(5-chloro-2-pyridyl)-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
Molecular Formula and Weight
Formula : C₂₀H₁₈ClN₃O₅
Molecular weight :
- Calculated: $$ (12 \times 20) + (1 \times 18) + (35.45 \times 1) + (14 \times 3) + (16 \times 5) = 415.83 \, \text{g/mol} $$
Functional Groups and Positions
| Functional Group | Position | Role |
|---|---|---|
| Chromen-2-one (lactone) | Core | Provides planar aromatic system |
| Methoxy (-OCH₃) | 6,7 | Electron-donating substituents |
| Methyl (-CH₃) | 4 | Steric and electronic modulation |
| Acetamide (-NHCOCH₃) | 3 | Hydrogen-bonding capability |
| 5-Chloro-2-pyridyl | Side chain | Halogenated heteroaromatic moiety |
Structural implications :
Properties
Molecular Formula |
C19H17ClN2O5 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C19H17ClN2O5/c1-10-12-6-15(25-2)16(26-3)8-14(12)27-19(24)13(10)7-18(23)22-17-5-4-11(20)9-21-17/h4-6,8-9H,7H2,1-3H3,(H,21,22,23) |
InChI Key |
ACEYGEFMDDEXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2-pyridyl)-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on available literature.
The molecular formula for this compound is , with a molecular weight of 388.8 g/mol. Its structure includes a pyridine ring and a chromenone moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.8 g/mol |
| CAS Number | 1010891-42-5 |
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with appropriate acylating agents followed by cyclization to form the chromenone structure. The detailed synthetic pathway can be found in various chemical synthesis journals.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- MCF-7 (Breast Cancer) : The compound demonstrated a dose-dependent reduction in cell viability.
- DU145 (Prostate Cancer) : It showed potent cytotoxic effects, leading to increased apoptosis markers.
The mechanism behind its antitumor activity appears to involve the induction of oxidative stress in cancer cells, as evidenced by elevated levels of reactive oxygen species (ROS) and alterations in antioxidant enzyme activities (e.g., increased superoxide dismutase and decreased catalase levels) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have reported:
- Inhibition of Bacterial Growth : The compound exhibited moderate antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL.
- Fungal Inhibition : It showed efficacy against fungal pathogens like Candida albicans, indicating its potential as an antifungal agent .
The biological activity of this compound is thought to involve several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that it may act as a multikinase inhibitor, affecting pathways critical for cell division and survival in tumor cells.
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Oxidative Stress : By increasing ROS levels, it disrupts redox homeostasis in cancer cells, leading to cell death .
Case Study 1: Antitumor Efficacy in Mice
A study conducted on mice bearing MCF-7 xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
Case Study 2: Antibacterial Activity Assessment
In vitro testing against clinical isolates of E. coli showed that the compound had a synergistic effect when combined with standard antibiotics like ciprofloxacin, enhancing overall antibacterial efficacy.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor properties.
In Vitro Studies
In vitro assays have shown its effectiveness against various cancer cell lines:
- MCF-7 (Breast Cancer) : Dose-dependent reduction in cell viability.
- DU145 (Prostate Cancer) : Significant cytotoxic effects observed.
Case Study: Antitumor Efficacy in Mice
A study involving mice with MCF-7 xenografts indicated that treatment with this compound led to a substantial reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
Antimicrobial Activity
In addition to its anticancer properties, N-(5-chloro-2-pyridyl)-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has been evaluated for its antimicrobial effects.
Bacterial Inhibition
The compound exhibited moderate antibacterial activity against strains such as:
- Escherichia coli
- Staphylococcus aureus
Minimum inhibitory concentrations (MICs) ranged from 0.5 to 1.0 mg/mL, indicating its potential as an antibacterial agent.
Fungal Activity
It also showed efficacy against fungal pathogens like Candida albicans, suggesting its utility as an antifungal agent.
Case Study: Antibacterial Activity Assessment
In vitro tests against clinical isolates of E. coli revealed that the compound had a synergistic effect when combined with standard antibiotics like ciprofloxacin, enhancing overall antibacterial efficacy.
Synthesis and Structural Insights
The synthesis of this compound typically involves:
- Reaction of 5-chloro-2-pyridinecarboxylic acid with acylating agents.
- Cyclization to form the chromenone structure.
The structural components, including the pyridine ring and chromenone moiety, contribute significantly to its biological activities.
Comparison with Similar Compounds
Structural Analogues in Acetamide Derivatives
a. Substituent Variations on the Acetamide Nitrogen
- The thio-linked dihydropyrimidine core in this compound differs significantly from the chromenone system, likely altering biological targets .
- Benzothiazole-Based Acetamides (): Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide incorporate a benzothiazole ring and trifluoromethyl group, increasing electronegativity and metabolic stability. The absence of oxygen-rich chromenone may reduce polar interactions .
b. Heterocyclic Core Modifications
- Chromenone (Target Compound): The 2H-chromen-2-one core offers conjugated carbonyl groups for hydrogen bonding and a rigid planar structure.
- Isothiazolo-Pyrimidinone (): The isothiazolo[4,5-d]pyrimidin-6(7H)-one core in N-(5-chloro-2-methylphenyl)-2-(7-oxo-...)acetamide adds nitrogen and sulfur heteroatoms, possibly enhancing interactions with metalloenzymes or nucleic acids .
Physicochemical Properties
Q & A
Basic Research Question
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
How can X-ray crystallography be applied to resolve the compound’s three-dimensional structure?
Advanced Research Question
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .
- Refinement : Iterative cycles using SHELXL to model anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor (<0.05) and residual density maps .
- Visualization : ORTEP diagrams (WinGX suite) to illustrate thermal ellipsoids and intermolecular interactions (e.g., π-π stacking in chromene rings) .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from:
- Purity Differences : Validate via HPLC (≥98% purity) and control residual solvents (e.g., DMF) .
- Assay Variability : Standardize protocols (e.g., IC₅₀ determination in enzyme inhibition studies) and use positive controls.
- Structural Confounders : Confirm regiochemistry (e.g., 5-chloro vs. 3-chloro pyridyl isomers) via NOESY or SCXRD .
- Solubility Effects : Use DMSO/water mixtures at controlled pH to ensure consistent bioavailability .
What strategies are effective for structure-activity relationship (SAR) studies targeting the chromenone and pyridyl moieties?
Advanced Research Question
- Chromene Modifications :
- Replace methoxy groups with ethoxy or halogens to assess steric/electronic effects on binding.
- Introduce substituents at C-4 (methyl → ethyl) to probe hydrophobic interactions .
- Pyridyl Acetamide Variations :
- Biological Assays : Pair synthetic analogs with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .
What computational methods are recommended for predicting physicochemical properties and reactivity?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential (MESP) maps for nucleophilic/electrophilic sites .
- ADMET Prediction : Use QikProp or SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- MD Simulations : Analyze stability in aqueous environments (GROMACS) to guide formulation studies .
How can researchers optimize reaction yields while minimizing byproduct formation?
Advanced Research Question
- Catalyst Screening : Test bases (e.g., DBU, K₂CO₃) and coupling agents (EDC/HOBt) to enhance amide bond formation efficiency .
- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity and improve recyclability .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted chloroacetyl intermediates) and adjust stoichiometry or reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
